Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate
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Overview
Description
Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate is a complex organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with aniline derivatives under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: Known for its antimicrobial properties.
N-(4-methylphenyl)-2-[(4-phenyl-5-{[3-(trifluoromethyl)anilino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Used in the synthesis of various pharmaceuticals.
Uniqueness
Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate stands out due to its unique combination of a pyrazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15F3N4O4S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
phenyl N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]sulfamate |
InChI |
InChI=1S/C18H15F3N4O4S/c1-12-11-16(18(19,20)21)25(23-12)14-9-7-13(8-10-14)22-17(26)24-30(27,28)29-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,24,26) |
InChI Key |
YDSRWWCGGODGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NS(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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